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molecular formula C13H16FN3 B8630264 N-cyclohexyl-5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 920961-69-9

N-cyclohexyl-5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No. B8630264
M. Wt: 233.28 g/mol
InChI Key: VCGWBQRREPOEEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163767B2

Procedure details

A mixture of 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (30 mg) and cyclohexylamine (87 mg) in DMI (0.4 mL) was heated in the microwave reactor (200° C., 4 hours). The reaction mixture was allowed to cool to ambient temperature and diluted with EtOAc (10 mL) and half-saturated aqueous sodium hydrogencarbonate (10 mL). The aqueous phase was extracted with EtOAc (2×10 mL) and combined organic layers were washed with brine (20 mL), dried over MgSO4, and concentrated. Purification of the crude product by preparative silica gel thin-layer chromatography (EtOAc) gave N-cyclohexyl-5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine (5 mg) as a yellow solid.
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
87 mg
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([F:8])=[CH:6][N:5]=[C:4]2[NH:9][CH:10]=[CH:11][C:3]=12.[CH:12]1([NH2:18])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1>CN1C(=O)N(C)CC1.CCOC(C)=O.C(=O)([O-])O.[Na+]>[CH:12]1([NH:18][C:2]2[C:3]3[CH:11]=[CH:10][NH:9][C:4]=3[N:5]=[CH:6][C:7]=2[F:8])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1 |f:4.5|

Inputs

Step One
Name
Quantity
30 mg
Type
reactant
Smiles
ClC1=C2C(=NC=C1F)NC=C2
Name
Quantity
87 mg
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
0.4 mL
Type
solvent
Smiles
CN1CCN(C1=O)C
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (2×10 mL)
WASH
Type
WASH
Details
were washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the crude product by preparative silica gel thin-layer chromatography (EtOAc)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NC=1C2=C(N=CC1F)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 5 mg
YIELD: CALCULATEDPERCENTYIELD 12.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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